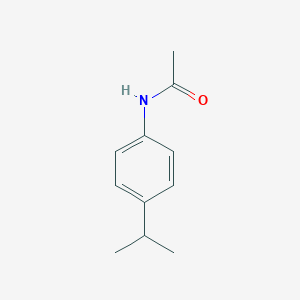

N-(4-isopropylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZWLSZGPBNHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972508 | |

| Record name | N-[4-(Propan-2-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-74-9 | |

| Record name | 5702-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(Propan-2-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-isopropylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(4-isopropylphenyl)acetamide. It includes a detailed summary of its identifying information, calculated physicochemical properties, and predicted solubility. This document also outlines detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Visual diagrams are provided to illustrate a general synthesis and characterization workflow, as well as to conceptualize the potential biological relevance of acetamide derivatives. This guide is intended to be a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as 4'-isopropylacetanilide, is an aromatic secondary amide. The acetamide moiety is a common feature in a variety of biologically active compounds.[1][2] Derivatives of N-substituted phenylacetamides have been investigated for a range of bioactivities, including analgesic, antioxidant, and anticancer properties.[1][2][3] A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in medicinal chemistry, materials science, and other areas of chemical research.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: Compound Identification

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4'-Isopropylacetanilide, N-(4-propan-2-ylphenyl)acetamide | |

| CAS Number | 5702-74-9 | |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.25 g/mol |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 101-103 °C | |

| Boiling Point | 336.4 °C (Predicted) | |

| Density | 1.03 g/cm³ (Predicted) | |

| Appearance | White to off-white solid |

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Basis of Prediction (Analogue: N-phenylacetamide) | Reference |

| Water (cold) | Slightly soluble to insoluble | Slightly soluble (1 g in 185 mL) | [4] |

| Water (hot) | Sparingly soluble | Soluble (1 g in 20 mL) | [4] |

| Ethanol | Soluble | Very soluble (1 g in 3.4 mL) | [4][5] |

| Methanol | Soluble | Soluble | [6] |

| Acetone | Soluble | Very soluble | [4][6] |

| Chloroform | Soluble | Soluble (1 g in 3.7 mL) | [5] |

| Diethyl Ether | Soluble | Soluble | [6] |

| Benzene | Soluble | Soluble (1 g in 47 mL) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A standard method for the synthesis of this compound involves the N-acetylation of 4-isopropylaniline using acetic anhydride or acetyl chloride.[7][8]

Materials:

-

4-Isopropylaniline

-

Acetic anhydride (or acetyl chloride)

-

An appropriate solvent (e.g., dichloromethane, ethyl acetate, or solvent-free)

-

A base (e.g., pyridine or triethylamine, if using acetyl chloride)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure (using acetic anhydride):

-

In a round-bottom flask, dissolve 4-isopropylaniline in a suitable solvent or use it neat.

-

Slowly add an equimolar amount or a slight excess of acetic anhydride to the solution while stirring. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectroscopic Characterization

The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for the structural elucidation and purity assessment of this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and multiplicity of the different proton environments.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the different carbon environments.

Expected ¹H NMR Spectral Data (Predicted):

-

A singlet for the methyl protons of the acetyl group (~2.1 ppm).

-

A doublet for the two equivalent methyl groups of the isopropyl substituent (~1.2 ppm).

-

A septet for the methine proton of the isopropyl substituent (~2.9 ppm).

-

Two doublets in the aromatic region for the para-substituted phenyl ring protons (~7.1 and 7.4 ppm).

-

A broad singlet for the amide N-H proton (variable chemical shift).

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Data:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.

-

N-H bend (Amide II): A peak around 1550 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI).

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ion source of the mass spectrometer.

Data Acquisition:

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative intensity of ions versus their m/z ratio.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak ([M]⁺): An ion at m/z = 177, corresponding to the molecular weight of the compound.

-

Key Fragment Ions: Fragments corresponding to the loss of various parts of the molecule, such as the acetyl group or the isopropyl group. A prominent peak might be observed at m/z = 134, corresponding to the loss of the acetyl group.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetanilide [chem.ualberta.ca]

- 6. chembk.com [chembk.com]

- 7. Acetanilide - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. epfl.ch [epfl.ch]

An In-depth Technical Guide to N-(4-isopropylphenyl)acetamide (CAS 5702-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-isopropylphenyl)acetamide, with the CAS number 5702-74-9, is a chemical compound belonging to the acetamide class. While specific research on this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physicochemical properties, along with detailed, plausible experimental protocols for its synthesis and analysis based on established methods for analogous compounds. Furthermore, this document outlines a general workflow for the biological evaluation of novel chemical entities like this compound, drawing from the known activities of related acetamide derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₁H₁₅NO. Its chemical structure features an acetamide group attached to a phenyl ring, which is substituted with an isopropyl group at the para position. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 5702-74-9 | Internal Database |

| Molecular Formula | C₁₁H₁₅NO | Internal Database |

| Molecular Weight | 177.24 g/mol | Internal Database |

| Melting Point | 101-103 °C | Internal Database |

| Density | 1.177 g/cm³ (predicted) | Internal Database |

| Boiling Point | 476.2 °C at 760 mmHg (predicted) | Internal Database |

| Flash Point | 241.8 °C (predicted) | Internal Database |

| InChI Key | BQZWLSZGPBNHDA-UHFFFAOYSA-N | Internal Database |

| SMILES | CC(C)c1ccc(NC(C)=O)cc1 | Internal Database |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acylation of 4-isopropylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The following protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.

Materials:

-

4-isopropylaniline

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-isopropylaniline in dichloromethane.

-

To this solution, add acetic anhydride (typically 1.1 to 1.5 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the analysis of this compound. The following parameters are a starting point and may require optimization for specific applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (ACN) and water. The exact ratio should be optimized to achieve good separation and peak shape. A starting point could be a 60:40 (v/v) mixture of ACN and water.

-

For improved peak shape, 0.1% formic acid or trifluoroacetic acid can be added to the mobile phase.

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

Sample Preparation:

-

Dissolve a known amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

-

Prepare working standards by diluting the stock solution to the desired concentrations.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Diagram of the Analytical Workflow:

Caption: General workflow for HPLC analysis.

Biological Activity and Potential Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the broader class of acetamide derivatives has been reported to exhibit a range of biological activities, including but not limited to:

-

Anticancer activity: Some acetamide derivatives have been shown to induce apoptosis in cancer cells.

-

Anti-inflammatory activity: Inhibition of pro-inflammatory mediators has been observed with certain acetamide compounds.

-

Antimicrobial activity: Some derivatives have demonstrated efficacy against various bacterial and fungal strains.

Given the lack of specific data for this compound, a logical next step for researchers would be to perform a comprehensive biological screening to elucidate its potential therapeutic value.

Diagram of a General Biological Screening Workflow:

Caption: A general workflow for biological screening of a novel compound.

Conclusion

This compound is a well-defined chemical entity for which foundational physicochemical data is available. While specific, peer-reviewed experimental protocols and biological activity data are currently lacking in the public domain, this guide provides robust, inferred methodologies for its synthesis and analysis based on established chemical principles and data from analogous compounds. The outlined general biological screening workflow provides a roadmap for future research to uncover the potential therapeutic applications of this molecule. This document serves as a valuable starting point for any scientist or researcher interested in exploring the chemical and biological properties of this compound.

An In-depth Technical Guide to N-(4-isopropylphenyl)acetamide: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-isopropylphenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. This document delves into its core molecular characteristics, offering a detailed exploration of its structure and molecular weight, underpinned by established analytical methodologies.

Introduction

This compound, also known by its synonym 4'-Isopropylacetanilide, belongs to the class of N-aryl acetamides. These compounds are characterized by an acetamido group attached to a phenyl ring. The presence of the isopropyl substituent on the phenyl ring imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and weight is fundamental to its application, forming the basis for structure-activity relationship (SAR) studies, analytical method development, and quality control.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its chemical behavior. It consists of a central benzene ring substituted with an acetamido group and an isopropyl group at the para position (1,4-substitution).

2D and 3D Representations

The two-dimensional structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

A three-dimensional representation provides insight into the spatial arrangement of the atoms, which is crucial for understanding intermolecular interactions.

Structural Identifiers

For unambiguous identification in databases and literature, the following structural identifiers are used[1][2]:

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CC(C)c1ccc(NC(C)=O)cc1 |

| InChI | InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |

| InChIKey | BQZWLSZGPBNHDA-UHFFFAOYSA-N |

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molar Mass | 177.25 g/mol | [1][2] |

| Exact Mass | 177.1154 u | Calculated |

Synthesis and Characterization

The synthesis and subsequent characterization are pivotal to ensure the identity and purity of this compound.

Synthetic Approach

A common and effective method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an acylating agent. For this compound, this involves the reaction of 4-isopropylaniline with acetic anhydride or acetyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Neutralize the solution with a base (e.g., sodium bicarbonate) until effervescence ceases.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural and Purity Analysis

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.

Workflow for Spectroscopic Characterization

Caption: Workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum of this compound is expected to show signals for the aromatic protons, the NH proton, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the acetamido group.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the isopropyl and acetyl groups.

-

-

Mass Spectrometry (MS):

-

This technique is used to determine the molecular weight of the compound. In electron ionization (EI) mode, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (177.25 g/mol ), along with characteristic fragmentation patterns that can further support the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H stretching vibration (around 3300 cm⁻¹)

-

C=O stretching vibration (amide I band, around 1660 cm⁻¹)

-

N-H bending vibration (amide II band, around 1550 cm⁻¹)

-

C-H stretching vibrations (aromatic and aliphatic, around 3100-2850 cm⁻¹)

-

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and weight of this compound. The combination of structural identifiers, molecular weight data, and a robust framework for its synthesis and characterization serves as a valuable resource for professionals in research and development. The methodologies outlined herein are fundamental to ensuring the quality and integrity of this compound for its intended applications.

References

Potential Biological Activities of N-(4-isopropylphenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-isopropylphenyl)acetamide and its derivatives represent a class of chemical compounds with significant potential for a range of biological activities. While comprehensive research specifically targeting this chemical family is still emerging, the broader class of acetamide derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide consolidates the current understanding of these potential activities, drawing parallels from structurally related compounds to provide insights for future research and drug development endeavors. This document outlines key biological activities, summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Introduction

The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs and investigational compounds. Its ability to form hydrogen bonds and its metabolic stability make it a valuable scaffold in drug design. The this compound structure, in particular, combines this versatile functional group with a lipophilic isopropylphenyl moiety, suggesting potential for favorable pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of this specific class of derivatives by examining the established activities of analogous acetamide compounds.

Potential Biological Activities

Based on the activities observed in structurally similar acetamide derivatives, this compound derivatives are hypothesized to possess the following biological activities:

Anticancer Activity

Several studies have highlighted the potential of acetamide derivatives as anticancer agents. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Selected Acetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |[1] |

Note: The data presented is for structurally related compounds and not for this compound derivatives.

A proposed mechanism for the anticancer activity of some acetamide derivatives involves the induction of apoptosis through the modulation of key signaling pathways.

Antimicrobial Activity

Acetamide derivatives have been investigated for their potential to combat various microbial pathogens. Studies on different classes of acetamides have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

|---|---|---|---|---|---|

| Compound IVb | 35 | 31 | 30 | 28 | [2] |

| Compound IVc | 31 | 30 | 30 | 31 | [2] |

| Ciprofloxacin (Standard) | 34 | 31 | 31 | 34 |[2] |

Note: The data presented is for 4-aminoantipyrine-based acetamide derivatives and not for this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been documented, with some compounds showing inhibition of key inflammatory mediators. For example, N-(2-hydroxy phenyl) acetamide has been shown to reduce the production of pro-inflammatory cytokines.[3]

Table 3: Anti-inflammatory Activity of N-(2-hydroxy phenyl) acetamide in Adjuvant-Induced Arthritic Rats

| Treatment | Dose | IL-1β (pg/mL) | TNF-α (pg/mL) | Reference |

|---|---|---|---|---|

| Control | - | 150 ± 10.5 | 250 ± 15.2 | [3] |

| N-(2-hydroxy phenyl) acetamide | 5 mg/kg | 95 ± 8.2 | 160 ± 12.8 | [3] |

| N-(2-hydroxy phenyl) acetamide | 10 mg/kg | 70 ± 6.5 | 110 ± 10.1 |[3] |

Note: The data presented is for a specific acetamide derivative and not for this compound derivatives.

The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokine production.

Anticonvulsant Activity

Certain acetamide derivatives have shown promise as anticonvulsant agents in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to evaluate this activity.

Table 4: Anticonvulsant Activity of a Selected 4-Aminophenylacetamide Derivative

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |

|---|

| 4-aminophenylacetamide of 2,6-dimethylaniline | 50.50 | 93.20 |[4] |

Note: The data presented is for a specific 4-aminophenylacetamide derivative and not for this compound derivatives.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel acetamide derivatives, based on methodologies reported for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton agar plate.

-

Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[2]

In Vivo Anti-inflammatory Assay (Adjuvant-Induced Arthritis in Rats)

-

Induction of Arthritis: Arthritis is induced in rats by a single subcutaneous injection of Freund's complete adjuvant into the sub-plantar surface of the hind paw.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses for a specified period, starting from the day of adjuvant injection.

-

Assessment of Arthritis: Paw volume is measured using a plethysmometer at regular intervals. Body weight is also monitored.

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.[3]

In Vivo Anticonvulsant Screening (MES and scPTZ Tests in Mice)

-

Animal Model: Male Swiss albino mice are used.

-

Compound Administration: Test compounds are administered intraperitoneally at various doses.

-

Maximal Electroshock (MES) Test: At a specific time after compound administration, a supramaximal electrical stimulus is delivered through corneal electrodes. The abolition of the hind limb tonic extensor phase is considered as the endpoint for protection.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The absence of clonic seizures for a defined period is taken as the criterion for protection.

-

Data Analysis: The median effective dose (ED50) for protection against seizures is calculated.[4]

Conclusion and Future Directions

While specific biological activity data for this compound derivatives is limited in the current scientific literature, the extensive research on the broader class of acetamide compounds provides a strong rationale for their investigation. The potential for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities makes this class of compounds a promising area for future drug discovery efforts.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity. Further mechanistic studies will then be required to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The information presented in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-isopropylphenyl)acetamide: A Technical Guide for Drug Development Professionals

Introduction

N-(4-isopropylphenyl)acetamide, a derivative of acetanilide, is a compound of interest in pharmaceutical research and development due to its potential applications as an intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating dosage forms. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide group of the solute. |

| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly lower polarity compared to methanol might result in marginally lower, but still high, solubility. | |

| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H group of the amide. The overall polarity is suitable for dissolving the compound. |

| Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. It is often used in combination with nonpolar solvents for recrystallization of similar compounds. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but the overall nonpolar nature will limit the dissolution of the polar amide group. |

| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amide portion of the molecule, leading to poor solubility. | |

| Other | Dichloromethane | Moderate | A versatile solvent with a moderate polarity that can dissolve a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[1]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C and 40 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the solubility of this compound.

Conclusion

References

N-(4-isopropylphenyl)acetamide: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the melting and boiling points, of N-(4-isopropylphenyl)acetamide. This document details experimental methodologies for the determination of these properties and for the synthesis of the compound, presented in a format tailored for professionals in research and development.

Physicochemical Data Summary

The key physical constants for this compound are summarized in the table below for quick reference. These values are critical for the compound's identification, purification, and handling in a laboratory setting.

| Property | Value | Conditions |

| Melting Point | 101-103 °C | - |

| Boiling Point | 476.2 °C | at 760 mmHg |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 4-isopropylaniline. This common and efficient reaction involves the treatment of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: N-Acetylation of 4-Isopropylaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-isopropylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (for reactions with acetyl chloride)

-

Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-isopropylaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a moderate temperature.

-

Reaction Progression: Heat the reaction mixture to reflux for a period of 30 to 60 minutes to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and water-soluble byproducts.

-

Neutralization: To remove any remaining acidic impurities, wash the crude product with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain a crystalline solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Determination of Physicochemical Properties

Accurate determination of the melting and boiling points is essential for the characterization and purity assessment of the synthesized compound.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the apparatus at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.

Experimental Protocol: Boiling Point Determination

Due to the high boiling point of this compound, distillation under reduced pressure is often preferred to prevent decomposition. The observed boiling point can then be corrected to atmospheric pressure using a nomograph. For a standard determination at atmospheric pressure, the following micro-method can be employed.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.

-

Capillary Insertion: Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Heating: Heat the test tube in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for melting point determination.

Spectroscopic Profiling of N-(4-isopropylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-isopropylphenyl)acetamide. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in compound characterization and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to NH) |

| ~7.15 | d | 2H | Ar-H (ortho to isopropyl) |

| ~2.90 | sept | 1H | -CH(CH₃)₂ |

| ~2.15 | s | 3H | -C(O)CH₃ |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

| ~7.5 (broad s) | - | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.5 | C=O |

| ~147.0 | Ar-C (ipso, attached to isopropyl) |

| ~135.5 | Ar-C (ipso, attached to NH) |

| ~127.0 | Ar-CH (ortho to isopropyl) |

| ~120.0 | Ar-CH (ortho to NH) |

| ~33.5 | -CH(CH₃)₂ |

| ~24.0 | -CH(CH₃)₂ |

| ~24.5 | -C(O)CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960 | Strong | Aliphatic C-H Stretch |

| ~1665 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1510 | Medium | Aromatic C=C Stretch |

| ~830 | Strong | para-disubstituted C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 162 | Medium | [M - CH₃]⁺ |

| 135 | High | [M - C₃H₆]⁺ or [M - CH₂CO]⁺ |

| 120 | Medium | [M - C₃H₇ - NH₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for better resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for this type of compound.

Sample Introduction:

-

The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Organic Synthesis of N-(4-isopropylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanism for the synthesis of N-(4-isopropylphenyl)acetamide, a key intermediate in various organic syntheses. The document details the prevalent synthetic route, including its reaction mechanism, a detailed experimental protocol, and characteristic analytical data.

Introduction

This compound, also known as N-(p-cumyl)acetamide, is an aromatic secondary amide. Its structure, featuring a substituted phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The most common and efficient method for its preparation is the N-acetylation of 4-isopropylaniline. This guide will focus on the mechanism and practical execution of this reaction.

Reaction Mechanism: N-Acetylation of 4-isopropylaniline

The synthesis of this compound from 4-isopropylaniline proceeds via a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

The reaction mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The nitrogen atom of 4-isopropylaniline acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. An acetate ion, a good leaving group, is eliminated.

-

Deprotonation: A base, which can be another molecule of the aniline starting material or an added non-nucleophilic base, removes a proton from the positively charged nitrogen atom, yielding the final this compound product and a corresponding acid byproduct.

Caption: Reaction mechanism for the N-acetylation of 4-isopropylaniline.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the acetylation of 4-isopropylaniline.

Materials and Equipment

-

4-Isopropylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Filtration apparatus

-

Thin-layer chromatography (TLC) equipment

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylaniline in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane. If performing the reaction neat, the solvent can be omitted.

-

Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction is exothermic, and an ice bath may be used to maintain the temperature below 30-40 °C.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline spot. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water or ice. This will precipitate the crude this compound and hydrolyze any unreacted acetic anhydride.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Reaction Conditions and Yield

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Isopropylaniline | 1.0 equivalent |

| Acetic Anhydride | 1.1 - 1.2 equivalents |

| Solvent | Glacial Acetic Acid or Dichloromethane (optional) |

| Reaction Temperature | Room Temperature (cooling as needed) |

| Reaction Time | 1 - 2 hours |

| Typical Yield | 85 - 95% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods. The expected data is presented below.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to NH) |

| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to ipr) |

| ~7.10 | br s | 1H | N-H |

| ~2.90 | sept, J ≈ 6.9 Hz | 1H | CH (isopropyl) |

| ~2.15 | s | 3H | COCH₃ |

| ~1.25 | d, J ≈ 6.9 Hz | 6H | CH₃ (isopropyl) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O |

| ~146.0 | Ar-C (ipso to ipr) |

| ~136.0 | Ar-C (ipso to NH) |

| ~127.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~33.5 | CH (isopropyl) |

| ~24.0 | COCH₃ |

| ~24.0 | CH₃ (isopropyl) |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

Alternative Synthetic Route: Friedel-Crafts Acylation of Cumene

An alternative, though less common, method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene), followed by a subsequent conversion of the resulting ketone to the acetamide.

The initial Friedel-Crafts acylation involves the reaction of cumene with an acetylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction primarily yields 4-isopropylacetophenone due to the ortho,para-directing nature of the isopropyl group, with the para product being sterically favored. The subsequent conversion of the ketone to the amide can be achieved through various methods, such as a Beckmann rearrangement of the corresponding oxime. However, this multi-step process generally results in a lower overall yield compared to the direct acetylation of 4-isopropylaniline.

Conclusion

The N-acetylation of 4-isopropylaniline is the most direct, efficient, and widely used method for the synthesis of this compound. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and provides high yields of the desired product under mild conditions. The detailed experimental protocol and comprehensive characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

N-(4-isopropylphenyl)acetamide: A Technical Guide to its Synthesis, Properties, and Hypothetical Relationship to Analgesics

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-isopropylphenyl)acetamide, a compound of interest due to its structural similarity to the widely used analgesic, acetaminophen. While direct analgesic properties of this compound have not been extensively reported in publicly available literature, its chemical architecture suggests potential for biological activity. This document details the synthesis of this compound, summarizes its known physicochemical properties, and explores its hypothetical relationship to analgesics. By drawing parallels with the mechanism of action of acetaminophen, we propose potential metabolic pathways and signaling interactions that could confer analgesic effects. Furthermore, this guide provides detailed experimental protocols for the synthesis of this compound and for a panel of standard in vivo analgesic assays to facilitate future research into this compound's pharmacological profile. This document is intended to serve as a foundational resource for researchers investigating novel non-opioid analgesic candidates.

Introduction

The N-phenylacetamide scaffold is a core structural motif in a variety of biologically active compounds, including established analgesics.[1] The ubiquitous over-the-counter analgesic and antipyretic drug, acetaminophen (N-(4-hydroxyphenyl)acetamide), is a prime example.[2] The search for novel analgesics with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Structural analogs of existing drugs provide a logical starting point for new drug discovery programs. This compound, with its isopropyl group replacing the hydroxyl group of acetaminophen, represents one such analog. This guide explores the potential of this compound as a subject for analgesic research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molar Mass | 177.25 g/mol | [3] |

| Melting Point | 101-103 °C | [3] |

| Boiling Point | 476.2 °C at 760 mmHg | [3] |

| Flash Point | 241.8 °C | [3] |

| Density | 1.177 g/cm³ | [3] |

| Vapor Pressure | 3.11E-09 mmHg at 25 °C | [3] |

| Refractive Index | 1.552 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the N-acetylation of 4-isopropylaniline. This is a standard nucleophilic acyl substitution reaction.

General Reaction Scheme

References

In Silico Prediction of N-(4-isopropylphenyl)acetamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methodologies for predicting the bioactivity of N-(4-isopropylphenyl)acetamide and its analogs. Due to the limited publicly available bioactivity data for this compound, this document utilizes a well-characterized related compound, N-(4-hydroxyphenyl)acetamide (Acetaminophen), and other N-phenylacetamide derivatives with known analgesic and anti-inflammatory properties as a case study to illustrate the application of computational techniques. We delve into the theoretical and practical aspects of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. Detailed experimental protocols for these in silico methods are provided, alongside methodologies for the experimental validation of computational predictions. The guide aims to equip researchers with the necessary knowledge to employ computational tools in the early stages of drug discovery for this class of compounds.

Introduction: The Therapeutic Potential of N-phenylacetamide Derivatives

N-phenylacetamide derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The core structure, consisting of a phenyl ring connected to an acetamide group, allows for diverse chemical modifications, leading to a broad range of pharmacological properties[4]. This compound, the subject of this guide, belongs to this promising class of compounds. While specific bioactivity data for this molecule is scarce, its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent.

A plausible mechanism of action for the analgesic and anti-inflammatory effects of many N-phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes[1]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of pain and inflammation. Therefore, the in silico prediction of the COX-inhibitory activity of this compound and its analogs is a rational starting point for assessing their therapeutic potential.

In Silico Bioactivity Prediction Methodologies

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and predict their biological activities before engaging in extensive experimental work[5]. The primary in silico techniques applicable to the bioactivity prediction of small molecules like this compound are Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[6][7][8]. By identifying the physicochemical properties (descriptors) that are critical for a specific biological effect, a predictive model can be built to estimate the activity of novel compounds.

Molecular Docking

Molecular docking is a structure-based drug design approach that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein[9][10][11]. This method requires the three-dimensional structure of the target protein, which can be obtained from experimental techniques like X-ray crystallography or predicted through homology modeling.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target[12][13][14][15]. Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based)[15][16]. These models are then used as 3D queries to screen virtual compound libraries for molecules that possess the desired features.

Hypothetical Case Study: COX Inhibition by an N-phenylacetamide Analog

To illustrate the practical application of these in silico methods, we will consider a hypothetical case study focused on predicting the COX-2 inhibitory activity of a series of N-phenylacetamide derivatives. For this purpose, we will use representative quantitative data from the literature for acetanilide derivatives with known anti-inflammatory activity.

Quantitative Bioactivity Data

The following table summarizes hypothetical IC50 values for a series of N-phenylacetamide derivatives against the COX-2 enzyme. This data would be essential for building a QSAR model.

| Compound ID | Structure | COX-2 IC50 (µM) |

| 1 | N-(4-hydroxyphenyl)acetamide | 8.5 |

| 2 | N-(4-methoxyphenyl)acetamide | 12.3 |

| 3 | N-(4-chlorophenyl)acetamide | 5.2 |

| 4 | N-(4-fluorophenyl)acetamide | 6.8 |

| 5 | This compound | To be predicted |

Detailed Experimental Protocols

QSAR Model Development

A typical workflow for developing a QSAR model involves several key steps[6][7][17][18].

Protocol:

-

Data Set Preparation:

-

Compile a dataset of N-phenylacetamide derivatives with their experimentally determined COX-2 inhibitory activities (IC50 values).

-

Convert the biological activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.

-

-

Molecular Descriptor Calculation:

-

Draw the 2D structures of all compounds in the dataset.

-

Use molecular modeling software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

-

-

Feature Selection:

-

Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model. Techniques include genetic algorithms, stepwise multiple linear regression, or principal component analysis.

-

-

Model Building:

-

Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the mathematical model that relates the selected descriptors to the pIC50 values.

-

-

Model Validation:

-

Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (q²).

-

External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set, which were not used during model development. The predictive performance is typically measured by the squared correlation coefficient (R²_pred).

-

Molecular Docking with AutoDock

The following protocol outlines a basic molecular docking procedure using the widely used software AutoDock Vina[10][11][19][20].

Protocol:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, co-factors, and existing ligands. Add polar hydrogen atoms and assign partial charges using software like AutoDockTools (ADT).

-

Save the prepared receptor in the PDBQT file format.

-

-

Preparation of the Ligand:

-

Draw the 3D structure of this compound using a chemical drawing tool and perform energy minimization.

-

Define the rotatable bonds and assign partial charges.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

-

Vina will perform a conformational search and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.

-

The binding affinity score provides an estimation of the binding strength, with more negative values indicating a stronger interaction.

-

Pharmacophore Model Generation and Validation

This protocol describes the generation of a ligand-based pharmacophore model[13][14][15][16][21].

Protocol:

-

Ligand Set Preparation:

-

Select a set of structurally diverse and potent COX-2 inhibitors with known IC50 values.

-

Generate multiple low-energy conformations for each ligand.

-

-

Feature Identification:

-

Identify the common chemical features present in the active compounds that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Generation:

-

Use software like LigandScout, Discovery Studio, or MOE to align the conformations of the active ligands and generate one or more pharmacophore hypotheses that represent the spatial arrangement of the identified features.

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a database containing both known active and inactive compounds (decoys).

-

A good pharmacophore model should be able to selectively identify the active compounds while rejecting the inactive ones. The quality of the model can be assessed using metrics like the enrichment factor and the receiver operating characteristic (ROC) curve.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen a large virtual library of compounds, such as the ZINC database, to identify novel potential hits.

-

Visualizations

Caption: Workflow for in silico bioactivity prediction.

Caption: Proposed COX-2 inhibition signaling pathway.

Experimental Validation

The predictions from in silico models must be validated through experimental testing to confirm their accuracy and relevance[22][23]. For the hypothetical case of COX inhibition, a suitable in vitro assay would be a cyclooxygenase inhibitor screening assay.

COX Inhibitor Screening Assay Protocol

Several commercial kits are available for measuring COX activity and inhibition (e.g., from Cayman Chemical, Abcam)[24][25]. The general principle of these assays is to measure the production of prostaglandins in the presence and absence of the test compound.

Protocol Overview:

-

Reagent Preparation:

-

Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Prepare a solution of the test compound, this compound, at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Add the test compound or control to the wells and incubate for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Incubate the reaction for a defined period at 37°C.

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound, focusing on its potential as a cyclooxygenase inhibitor. By employing a combination of QSAR, molecular docking, and pharmacophore modeling, researchers can efficiently screen and prioritize compounds for further experimental investigation. The detailed protocols provided for both the in silico methods and their experimental validation serve as a practical resource for scientists in the field of drug discovery. While the bioactivity of this compound itself remains to be experimentally determined, the methodologies described herein offer a robust framework for its evaluation and for the exploration of the broader therapeutic potential of the N-phenylacetamide class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neovarsity.org [neovarsity.org]

- 7. Basics of QSAR Modeling | PDF [slideshare.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]